5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine
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Overview
Description
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine: is a heterocyclic compound characterized by a seven-membered ring containing two oxygen atoms and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine typically involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with dichlorocarbene. This reaction results in the formation of products through addition to the double bond and insertion at the C-H bond, yielding cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution with amines can produce amino derivatives.
Scientific Research Applications
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical and biological processes.
Comparison with Similar Compounds
2H-Pyran, 3,4-dihydro-: A structurally related compound with similar reactivity.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another heterocyclic compound with different functional groups but similar applications.
Uniqueness: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of both chlorine atoms and a seven-membered ring containing oxygen atoms
Properties
CAS No. |
80959-52-0 |
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Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H8Cl2O2/c1-4-9-2-5(7)6(8)3-10-4/h4H,2-3H2,1H3 |
InChI Key |
SHWHMOQJTVQADW-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(=C(CO1)Cl)Cl |
Origin of Product |
United States |
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